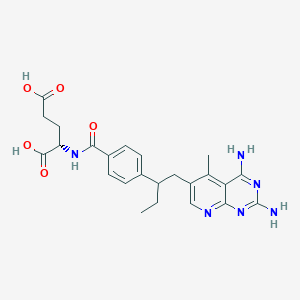
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid, also known as DAPTA, is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPTA is a synthetic peptide that is derived from the natural protein, C-C chemokine receptor type 5 (CCR5), which is found on the surface of certain immune cells.
作用机制
The mechanism of action of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid involves its binding to the CCR5 receptor, which is a G protein-coupled receptor (GPCR) that is expressed on the surface of certain immune cells. N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid binds to the extracellular domain of the CCR5 receptor and inhibits the binding of HIV-1 to the receptor, thereby preventing viral entry into host cells. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to induce the internalization and degradation of the CCR5 receptor, leading to a decrease in the number of CCR5 receptors on the surface of immune cells.
生化和生理效应
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to have various biochemical and physiological effects, including the inhibition of HIV-1 entry into host cells, the induction of CCR5 internalization and degradation, and the modulation of immune cell migration and activation. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to have a low toxicity profile and a long half-life in vivo, making it a promising candidate for therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid in lab experiments is its specificity for the CCR5 receptor, which allows for targeted inhibition of HIV-1 entry into host cells. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has a long half-life in vivo, which allows for sustained inhibition of the CCR5 receptor. However, one of the limitations of using N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid in lab experiments is its high cost and the need for specialized equipment and expertise for its synthesis and purification.
未来方向
There are several future directions for the research and development of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid, including the optimization of its synthesis and purification methods, the investigation of its potential applications in other fields, such as autoimmune diseases and inflammation, and the development of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid-based therapeutics for the treatment of HIV/AIDS and cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying the binding of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid to the CCR5 receptor and its downstream effects on immune cell function. Overall, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has great potential for the development of novel therapeutics and the advancement of scientific research in various fields.
合成方法
The synthesis of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid involves the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the preparation of peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are coupled using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), to form peptide bonds. The final product is then cleaved from the solid support and purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
科学研究应用
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been extensively studied for its potential applications in various fields, including HIV/AIDS research, cancer therapy, and immunology. In HIV/AIDS research, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to inhibit the entry of HIV-1 into host cells by binding to the CCR5 receptor, which is a co-receptor for HIV-1. N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has also been investigated as a potential therapeutic agent for the treatment of various cancers, including breast cancer and prostate cancer. In immunology, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been used to study the role of CCR5 in immune cell migration and activation.
属性
CAS 编号 |
139504-90-8 |
|---|---|
产品名称 |
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid |
分子式 |
C24H28N6O5 |
分子量 |
480.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[1-(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H28N6O5/c1-3-13(10-16-11-27-21-19(12(16)2)20(25)29-24(26)30-21)14-4-6-15(7-5-14)22(33)28-17(23(34)35)8-9-18(31)32/h4-7,11,13,17H,3,8-10H2,1-2H3,(H,28,33)(H,31,32)(H,34,35)(H4,25,26,27,29,30)/t13?,17-/m0/s1 |
InChI 键 |
NTDTUJSFGRIWAK-RUINGEJQSA-N |
手性 SMILES |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
规范 SMILES |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
同义词 |
10-EMDDA 10-ethyl-5-methyl-5,10-dideazaaminopterin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



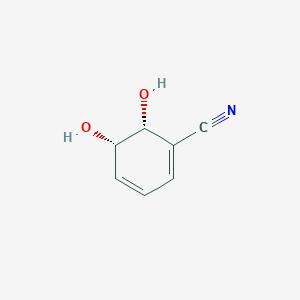
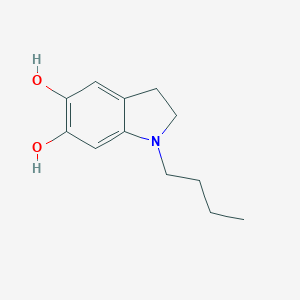
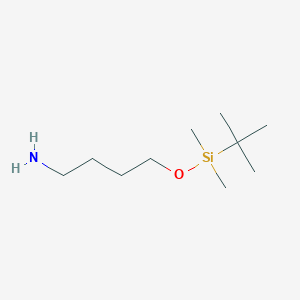
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
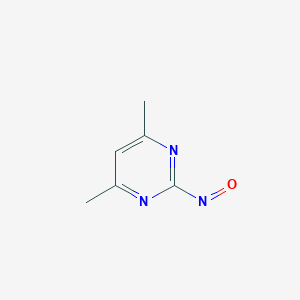
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
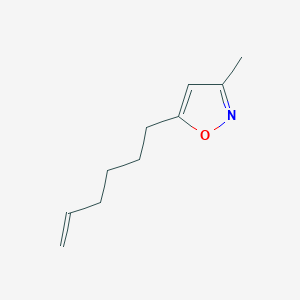
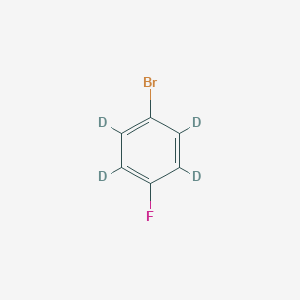
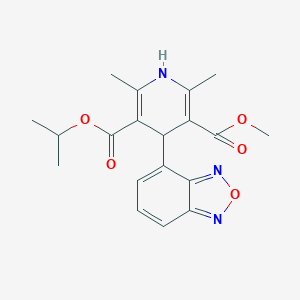
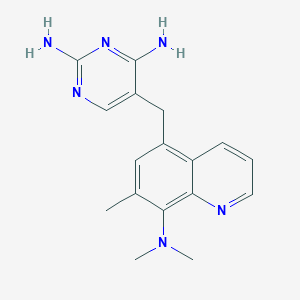
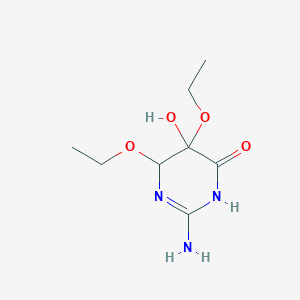
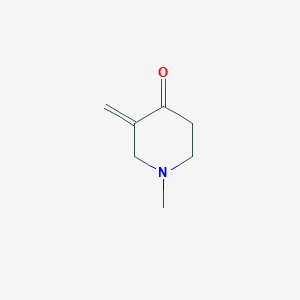
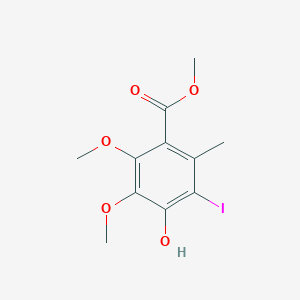
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)